molecular formula C13H23NO3 B2379457 Tert-butyl (1R,5S,6R)-6-hydroxy-7,7-dimethyl-2-azabicyclo[3.2.0]heptane-2-carboxylate CAS No. 2413846-94-1

Tert-butyl (1R,5S,6R)-6-hydroxy-7,7-dimethyl-2-azabicyclo[3.2.0]heptane-2-carboxylate

Cat. No.: B2379457
CAS No.: 2413846-94-1
M. Wt: 241.331
InChI Key: KHZPZBYANJOXJX-IVZWLZJFSA-N
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Description

Tert-butyl (1R,5S,6R)-6-hydroxy-7,7-dimethyl-2-azabicyclo[320]heptane-2-carboxylate is a complex organic compound known for its unique bicyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (1R,5S,6R)-6-hydroxy-7,7-dimethyl-2-azabicyclo[3.2.0]heptane-2-carboxylate typically involves multiple steps, starting from simpler organic molecules. One common synthetic route involves the formation of the bicyclic core through a series of cyclization reactions. The reaction conditions often require specific catalysts and solvents to ensure the correct stereochemistry of the product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl (1R,5S,6R)-6-hydroxy-7,7-dimethyl-2-azabicyclo[3.2.0]heptane-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to modify the bicyclic structure.

    Substitution: Functional groups on the bicyclic core can be substituted with other groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions often involve controlled temperatures and pH to ensure the desired product is obtained.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield a ketone, while substitution reactions can introduce new functional groups onto the bicyclic core.

Scientific Research Applications

Tert-butyl (1R,5S,6R)-6-hydroxy-7,7-dimethyl-2-azabicyclo[3.2.0]heptane-2-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies of enzyme interactions and metabolic pathways.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which tert-butyl (1R,5S,6R)-6-hydroxy-7,7-dimethyl-2-azabicyclo[3.2.0]heptane-2-carboxylate exerts its effects involves its interaction with specific molecular targets. The bicyclic structure allows it to fit into enzyme active sites or receptor binding pockets, modulating their activity. The exact pathways involved depend on the specific application and target molecule.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets tert-butyl (1R,5S,6R)-6-hydroxy-7,7-dimethyl-2-azabicyclo[3.2.0]heptane-2-carboxylate apart from similar compounds is its specific stereochemistry and the presence of the hydroxyl group, which can participate in additional hydrogen bonding and chemical reactions. This makes it a versatile compound for various applications in scientific research.

Properties

IUPAC Name

tert-butyl (1R,5S,6R)-6-hydroxy-7,7-dimethyl-2-azabicyclo[3.2.0]heptane-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H23NO3/c1-12(2,3)17-11(16)14-7-6-8-9(14)13(4,5)10(8)15/h8-10,15H,6-7H2,1-5H3/t8-,9+,10+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHZPZBYANJOXJX-IVZWLZJFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2C(C1O)CCN2C(=O)OC(C)(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1([C@H]2[C@@H]([C@H]1O)CCN2C(=O)OC(C)(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H23NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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